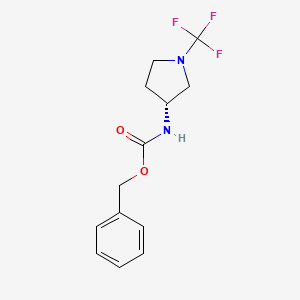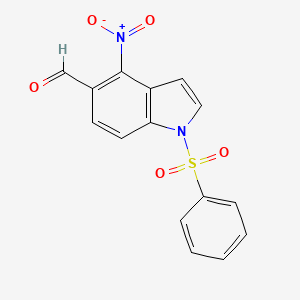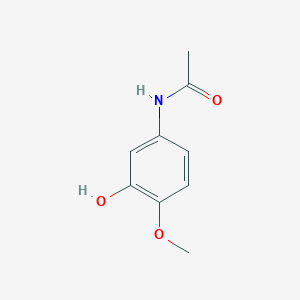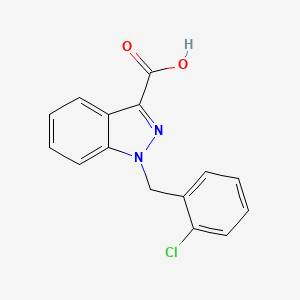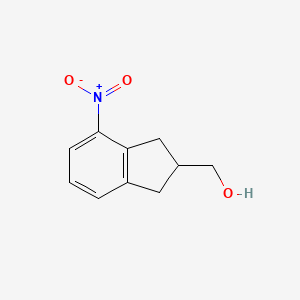![molecular formula C8H7ClF3N B13973359 [2-Chloro-6-methyl-4-(trifluoromethyl)phenyl]amine CAS No. 875550-70-2](/img/structure/B13973359.png)
[2-Chloro-6-methyl-4-(trifluoromethyl)phenyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Chloro-6-methyl-4-(trifluoromethyl)phenyl]amine is an organic compound characterized by the presence of chlorine, methyl, and trifluoromethyl groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-6-methyl-4-(trifluoromethyl)phenyl]amine typically involves multi-step organic reactions. One common method includes the nitration of 2-chloro-6-methyl-4-(trifluoromethyl)benzene followed by reduction to form the amine group. The reaction conditions often involve the use of strong acids and reducing agents under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[2-Chloro-6-methyl-4-(trifluoromethyl)phenyl]amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form nitro compounds or reduced to form other derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted phenylamines, nitro compounds, and various derivatives depending on the specific reaction conditions.
Applications De Recherche Scientifique
[2-Chloro-6-methyl-4-(trifluoromethyl)phenyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [2-Chloro-6-methyl-4-(trifluoromethyl)phenyl]amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)benzylamine
- N-[2-Chloro-4-(trifluoromethyl)phenyl]-D-valine
Uniqueness
The presence of both chlorine and trifluoromethyl groups enhances its chemical stability and biological activity compared to similar compounds .
Propriétés
Numéro CAS |
875550-70-2 |
|---|---|
Formule moléculaire |
C8H7ClF3N |
Poids moléculaire |
209.59 g/mol |
Nom IUPAC |
2-chloro-6-methyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7ClF3N/c1-4-2-5(8(10,11)12)3-6(9)7(4)13/h2-3H,13H2,1H3 |
Clé InChI |
VFQAPQJRKJBFGM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1N)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


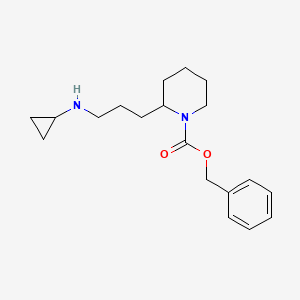
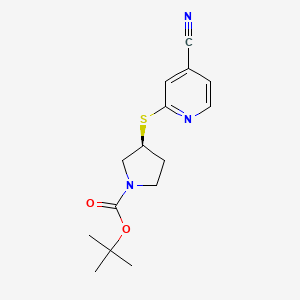
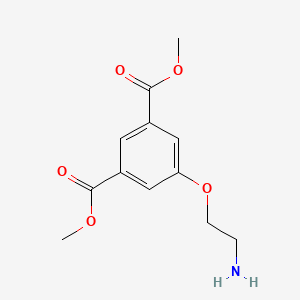

![L-Phenylalanine, 3-cyano-N-[[2,4,6-tris(1-methylethyl)phenyl]sulfonyl]-](/img/structure/B13973304.png)
